1-cyclopropyl-1H-imidazol-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropylimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-6-8-3-4-9(6)5-1-2-5/h3-5H,1-2H2,(H2,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCWQOHKTHMBHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CN=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Imidazole and Cyclopropyl Moieties in Contemporary Chemical Research
The imidazole (B134444) ring and the cyclopropyl (B3062369) group are two structural motifs that individually play crucial roles in modern chemical research, particularly in the field of drug discovery and development.
The imidazole nucleus, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in numerous biologically active molecules. nih.govresearchgate.net Its prevalence in natural products like the amino acid histidine and in synthetic drugs highlights its therapeutic importance. wikipedia.orgnih.gov The two nitrogen atoms in the imidazole ring can participate in hydrogen bonding, which can enhance the water solubility of molecules, a desirable property for pharmaceutical agents. nih.gov Furthermore, the imidazole core can act as an attractive binding site for various biological targets. nih.gov This versatility has led to the development of imidazole-containing compounds with a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govnih.gov
The cyclopropyl group , a three-membered carbocyclic ring, is increasingly utilized in medicinal chemistry to fine-tune the pharmacological properties of drug candidates. iris-biotech.descientificupdate.com Its rigid structure can introduce conformational constraints, helping to position other functional groups for optimal binding to a target receptor. iris-biotech.de The incorporation of a cyclopropyl moiety can also enhance metabolic stability, increase potency, and reduce off-target effects. scientificupdate.comacs.orgnih.gov For instance, replacing an N-ethyl group, which is susceptible to oxidation by CYP450 enzymes, with an N-cyclopropyl group can improve a molecule's metabolic profile. iris-biotech.de The unique electronic properties of the cyclopropyl ring, including its partial double-bond character, also contribute to its utility in modulating the reactivity and pharmacokinetic properties of molecules. fiveable.me
Overview of 1 Cyclopropyl 1h Imidazol 2 Amine Within Heterocyclic Chemistry
1-Cyclopropyl-1H-imidazol-2-amine belongs to the class of heterocyclic compounds, which are cyclic compounds containing at least one atom other than carbon within the ring. Specifically, it is a derivative of 2-aminoimidazole, a substructure that has been the focus of significant research.
The synthesis of such compounds often involves multi-step organic reactions. While specific synthesis details for this compound are not extensively published in mainstream literature, general methods for creating similar 2-aminoimidazoles often rely on condensation reactions or the decoration of pre-existing imidazole (B134444) derivatives. mdpi.com For example, the reaction of an α-haloketone with guanidine (B92328) is a common method for constructing the 2-aminoimidazole core. mdpi.com
Historical Development of Research on Imidazole Based Amines
The history of imidazole (B134444) chemistry dates back to 1858 when German chemist Heinrich Debus first synthesized the imidazole ring. nih.govtsijournals.com However, various derivatives had been discovered even earlier in the 1840s. nih.gov The initial synthesis involved the reaction of glyoxal (B1671930) and ammonia (B1221849), and while the yields were low, this method is still used for creating C-substituted imidazoles. nih.govtsijournals.com
The significance of imidazole in biological systems became evident with the discovery of the amino acid histidine, which contains an imidazole side chain. wikipedia.orgbritannica.com This discovery spurred further research into the biological roles and therapeutic potential of imidazole-containing compounds.
The development of cimetidine, a histamine (B1213489) H2 receptor antagonist used to treat stomach ulcers, marked a major milestone in the history of imidazole-based drugs and highlighted the therapeutic potential of this heterocyclic system. nih.gov This success story fueled the exploration of other imidazole derivatives for various medicinal applications.
Research into 2-aminoimidazoles, a subclass to which 1-cyclopropyl-1H-imidazol-2-amine belongs, has also seen significant progress. These compounds have been identified as valuable pharmacophores and bioisosteres of guanidine (B92328), leading to their investigation for a range of biological activities. mdpi.com For instance, 2-aminoimidazole derivatives have been studied as potential inhibitors of enzymes like arginase and for their ability to disrupt bacterial biofilms. nih.govnih.gov
Current Research Landscape and Emerging Trends for the Compound Class
Direct Synthesis Approaches to the this compound Core
Direct synthesis of the this compound core can be challenging. However, multi-step reaction sequences are commonly employed. evitachem.com One potential approach involves the initial formation of the imidazole ring followed by the introduction of the cyclopropyl group. For instance, a common method for imidazole synthesis is the Debus-Radziszewski synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). slideshare.netnumberanalytics.com Following the formation of the 2-aminoimidazole core, the cyclopropyl moiety can be introduced via N-alkylation.
Precursor Chemistry and Starting Materials for Cyclopropylimidazole Derivatives
The synthesis of cyclopropylimidazole derivatives relies on readily available starting materials. For the imidazole core, precursors like glyoxal (B1671930), formaldehyde, and ammonia derivatives are fundamental in classical methods like the Debus-Radziszewski synthesis. researchgate.net Other approaches utilize α-haloketones or aminonitriles. globalresearchonline.net For the cyclopropyl group, cyclopropylamine (B47189) is a key starting material for N-alkylation strategies. researchgate.net Alternatively, cyclopropanation reactions on a pre-formed imidazole derivative can be employed, starting from an appropriate alkene precursor. nih.gov
Methods for N-Alkylation and N-Substitution of Imidazole Amines
N-alkylation is a crucial step for introducing the cyclopropyl group onto the imidazole nitrogen. This can be achieved by reacting a 2-aminoimidazole with a cyclopropyl halide in the presence of a base. nih.govresearchgate.net The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by electronic and steric factors of substituents on the imidazole ring, as well as the reaction conditions. otago.ac.nz For instance, electron-withdrawing groups on the imidazole ring can direct the alkylation to the more remote nitrogen atom. otago.ac.nz Alternative methods for N-alkylation include the use of carbonates, such as dimethyl carbonate, in the presence of a catalyst. google.com Iridium and ruthenium complexes have also been shown to catalyze the N-alkylation of amines with alcohols. nih.gov
Functionalization Techniques for the Imidazole Ring System
The imidazole ring is an electron-rich heterocycle susceptible to electrophilic substitution, typically at the C-4 or C-5 positions. globalresearchonline.netnih.gov Nucleophilic substitution is less common but can occur at the C-2 position, especially if the ring is activated by strongly electron-withdrawing substituents. globalresearchonline.netaskfilo.comoxfordsciencetrove.com The reactivity of the imidazole ring is influenced by factors such as pH, solvent, and the presence of substituents. numberanalytics.com For example, in acidic conditions, the imidazole is protonated, which can alter its reactivity. numberanalytics.com Functionalization can also be achieved through metal-catalyzed cross-coupling reactions.
Synthetic Routes Involving the Cyclopropyl Group Formation in Imidazoles
An alternative to N-alkylation is the formation of the cyclopropyl group directly on an imidazole-containing molecule. This can be achieved through cyclopropanation reactions. One such method involves the photochemical carbene transfer reactions of N-heterocyclic carbene (NHC)-borane complexes. nih.gov Another approach is the Simmons-Smith cyclopropanation, which utilizes an organozinc carbenoid to react with an alkene. rsc.org Transition metal-catalyzed decomposition of diazo compounds in the presence of an alkene is another widely used method for cyclopropane (B1198618) synthesis. rsc.org
Advanced Catalytic Methods in Cyclopropyl-Imidazole Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and selectivity. Palladium-catalyzed cross-coupling reactions are particularly valuable for forming C-N and C-C bonds. For instance, palladium catalysts can be used for the direct cyclopropylation of heterocycles like imidazoles. nih.gov The Suzuki-Miyaura cross-coupling reaction, catalyzed by palladium complexes, has been successfully applied to the synthesis of cyclopropylthiophenes and could be adapted for cyclopropylimidazoles. researchgate.netmdpi.com Furthermore, fluoroboric acid-derived catalyst systems have been investigated for the multicomponent synthesis of substituted imidazoles. rsc.org
Stereoselective Synthesis and Chiral Resolution of Cyclopropyl-Imidazole Amines
The synthesis of specific stereoisomers of cyclopropyl-imidazole amines is crucial for many pharmaceutical applications. Enantioselective synthesis can be achieved through various strategies. Michael-initiated ring closure (MIRC) reactions, often employing chiral organocatalysts or metal complexes, can produce stereochemically complex cyclopropane derivatives. rsc.org Chiral imidazoles and their N-oxides have been used as ligands in copper(I)-catalyzed stereoselective cyclopropanation reactions. uzh.chbenthamdirect.comscispace.com
Another approach is the diastereoselective formal nucleophilic substitution of chiral bromocyclopropanes to yield enantiomerically enriched cyclopropyl amines. nih.govresearchgate.net
If a racemic mixture is produced, chiral resolution can be employed to separate the enantiomers. youtube.com This typically involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by physical methods like crystallization or chromatography. youtube.comyoutube.com Chiral electrokinetic chromatography using cyclodextrins has also been successfully used for the enantioseparation of chiral N-imidazole derivatives. nih.gov
Elucidation of Molecular Structures via Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For derivatives of this compound, ¹H and ¹³C NMR spectra provide definitive information on the chemical environment of each atom.
In a typical ¹H NMR spectrum of a this compound derivative, distinct signals corresponding to the cyclopropyl, imidazole, and amine protons are observed. The cyclopropyl protons typically appear as complex multiplets in the upfield region (approx. 0.3-1.2 ppm). The methine proton of the cyclopropyl group attached to the imidazole nitrogen shows a characteristic downfield shift. The two imidazole ring protons appear as distinct singlets or doublets, depending on the substitution pattern, usually in the aromatic region (approx. 6.5-7.5 ppm). The amine (NH₂) protons often present as a broad singlet.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Imidazole Moiety Note: This table represents typical chemical shifts for imidazole derivatives. Actual values for this compound may vary.
| Nucleus | Atom Position | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) |
| ¹H | Imidazole H-4 | 6.94 | s |
| ¹H | Imidazole H-5 | 7.25 | s |
| ¹H | Cyclopropyl CH | ~3.7 | m |
| ¹H | Cyclopropyl CH₂ | ~1.2, ~1.0 | m |
| ¹H | Amine NH₂ | ~5.0 | br s |
| ¹³C | Imidazole C-2 | ~148 | - |
| ¹³C | Imidazole C-4 | ~121 | - |
| ¹³C | Imidazole C-5 | ~118 | - |
| ¹³C | Cyclopropyl CH | ~35 | - |
| ¹³C | Cyclopropyl CH₂ | ~8 | - |
Characterization by Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights through its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, provides a highly accurate mass measurement, which can be used to confirm the elemental composition. doi.org For this compound (C₆H₉N₃), the expected monoisotopic mass is approximately 123.0796 Da. biosynth.com
The fragmentation of these molecules under MS conditions can provide valuable structural information. The molecular ion [M+H]⁺ is typically the base peak. A common fragmentation pathway involves the loss of the cyclopropyl group or fragmentation within the ring system. The analysis of peptide fragmentation through techniques like Collision-Activated Dissociation (CAD) highlights how different functional groups influence fragmentation patterns, a principle that also applies to smaller molecules. google.com The presence of the basic amine and imidazole nitrogens makes these compounds amenable to positive ion mode ESI-MS. In studies of related cyclopropylamine inhibitors, covalent adducts with flavin adenine (B156593) dinucleotide (FAD) have been characterized by mass spectrometry, demonstrating the technique's utility in studying molecular interactions. nih.gov
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion Type | Formula | Calculated m/z |
| [M+H]⁺ | C₆H₁₀N₃⁺ | 124.0869 |
| [M+Na]⁺ | C₆H₉N₃Na⁺ | 146.0688 |
| [M]⁺ | C₆H₉N₃⁺ | 123.0796 |
Application of Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.
FT-IR spectroscopy is particularly useful for identifying characteristic stretching and bending vibrations. Key expected absorptions include:
N-H stretching: A broad band or a pair of sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine (NH₂).
C-H stretching: Signals just above 3000 cm⁻¹ for the sp² C-H bonds of the imidazole ring and just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclopropyl group.
C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region are characteristic of the imidazole ring. researchgate.net
N-H bending: A band around 1600 cm⁻¹.
Raman spectroscopy provides complementary information. Studies on imidazole derivatives using Surface-Enhanced Raman Spectroscopy (SERS) have identified significant spectral features associated with the imidazole ring, which are sensitive to the molecular environment and substitution. tandfonline.comnih.govmanchester.ac.uk Resonance Raman studies can probe the electronic structure of the imidazole moiety. acs.orgacs.org The vibrational modes of the cyclopropyl ring also give rise to characteristic Raman signals.
Table 3: Characteristic Infrared Absorption Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | Stretch | Amine (N-H) |
| 3000 - 3150 | Stretch | Aromatic C-H (Imidazole) |
| 2850 - 3000 | Stretch | Aliphatic C-H (Cyclopropyl) |
| 1500 - 1650 | Stretch | C=N, C=C (Imidazole Ring) |
| 1580 - 1650 | Bend | Amine (N-H) |
Determination of Absolute Configuration and Conformation through X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including absolute configuration, bond lengths, bond angles, and intermolecular interactions in the solid state. For a chiral derivative of this compound, this technique can unambiguously establish the stereochemistry.
While the specific crystal structure of this compound is not widely published, data from closely related compounds illustrate the power of this method. For example, the crystal structure of 3-(1H-benzo[d]imidazol-2-yl)-7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydroquinolin reveals the near-planar conformation of the fused ring system and the specific orientation of the cyclopropyl group. doi.org Similarly, studies on 2-(1H-imidazol-4-yl)cyclopropylamine have determined the absolute configuration of its enantiomers through crystallographic analysis. nih.gov These analyses provide precise data on bond lengths (e.g., C-N, C-C) and angles within the imidazole and cyclopropyl rings, as well as information on hydrogen bonding networks that stabilize the crystal lattice. researchgate.netresearchgate.net
Table 4: Representative X-ray Crystallographic Parameters for an Imidazole Derivative Note: This table shows typical parameters obtained from a crystallographic study and does not represent the specific target compound.
| Parameter | Description | Typical Value |
| Crystal System | The geometry of the unit cell | Monoclinic |
| Space Group | The symmetry elements of the crystal | P2₁/c |
| a (Å) | Unit cell dimension | ~5-12 Å |
| b (Å) | Unit cell dimension | ~8-12 Å |
| c (Å) | Unit cell dimension | ~10-26 Å |
| β (°) | Unit cell angle | ~90-105° |
| N-H···N H-bond (Å) | Intermolecular hydrogen bond distance | ~2.7 Å |
Chromatographic and Electrophoretic Techniques for Purity and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating isomers. High-Performance Liquid Chromatography (HPLC), often coupled with a UV or mass spectrometer detector (LC-MS), is the primary method for purity analysis. google.com A typical method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer (like water with trifluoroacetic acid) and an organic modifier (such as acetonitrile (B52724) or methanol).
For chiral derivatives, specialized chromatographic methods are required to separate enantiomers. Chiral HPLC, using columns with a chiral stationary phase (CSP), is a common approach. semanticscholar.org The separation of enantiomers of related cyclopropyl amines has been successfully achieved using such techniques. nih.gov In some cases, diastereomers are first synthesized by reacting the racemic amine with a chiral auxiliary, which can then be separated by standard silica (B1680970) gel chromatography, followed by removal of the auxiliary. nih.gov The development of these methods is crucial for isolating specific stereoisomers for further study. The resolution of chiral amines can also be monitored by derivatizing the amine with a reagent like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) followed by HPLC analysis. rsc.org
Table 5: Example HPLC Analysis Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | Reversed-Phase C18 (e.g., 50 x 3.0 mm, 2.2 µm) |
| Mobile Phase A | Water with 0.05% TFA |
| Mobile Phase B | Acetonitrile with 0.05% TFA |
| Gradient | 5% to 95% B over 2 minutes |
| Flow Rate | 1.2 mL/min |
| Detection | UV (e.g., 254 nm) or Mass Spectrometry (ESI+) |
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetics of molecules like this compound. researchgate.netirjweb.com Methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly used to optimize the molecular geometry and calculate various energetic and electronic properties. irjweb.comacs.orgworldscientific.com These calculations can determine key parameters such as total energy, bond lengths, and bond angles, providing a foundational understanding of the molecule's stability and structure. irjweb.com For instance, in related imidazole derivatives, DFT calculations have been used to study stability and chemical reactivity. researchgate.net The energetics of the molecule, including its heat of formation and strain energy associated with the cyclopropyl ring, can be precisely calculated, offering a quantitative measure of its thermodynamic stability. scielo.br
Table 1: Calculated Energetic Properties of Imidazole Derivatives This table is illustrative and based on typical data from computational studies of similar compounds.
| Property | Calculated Value (Unit) | Method |
|---|---|---|
| Total Energy | Varies | DFT/B3LYP |
| Heat of Formation | Varies | Semi-empirical (e.g., RM1) |
Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comwuxiapptec.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.comwuxiapptec.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.comirjweb.com For imidazole derivatives, these calculations help predict sites susceptible to electrophilic or nucleophilic attack. irjweb.com Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be derived from HOMO and LUMO energies, offering a more comprehensive picture of the molecule's reactive nature. irjweb.comirjweb.com
Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors This table presents representative data for imidazole-containing compounds based on DFT calculations.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | ~ -6.3 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | ~ -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | ~ 4.5 | Indicator of chemical reactivity and stability irjweb.com |
| Electronegativity (χ) | Varies | Tendency to attract electrons |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the cyclopropyl and amine groups attached to the imidazole ring necessitates a thorough conformational analysis. By mapping the Potential Energy Surface (PES), researchers can identify the most stable conformations (global and local minima) and the energy barriers between them (saddle points). researchgate.netwikipedia.orglongdom.org The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometric parameters, such as dihedral angles. wikipedia.orglongdom.org This analysis is crucial for understanding how the molecule might change its shape, which can influence its interaction with biological targets. For complex molecules, computational methods can explore the conformational space to find low-energy structures that are likely to be populated under physiological conditions. researchgate.net
Molecular Docking and Ligand-Receptor Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. researchgate.netatlantis-press.combiotechrep.ir This method is vital in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. ajgreenchem.comajgreenchem.com For this compound and its derivatives, docking simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of a receptor. researchgate.netbiotechrep.ir These simulations provide insights into the binding affinity and selectivity of the compound, guiding the design of more potent and specific derivatives. acs.orgacs.org
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. acs.orgresearchgate.net Techniques like DFT can be used to calculate vibrational frequencies (FT-IR), as well as nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). acs.orgsemanticscholar.orgtandfonline.com The calculated spectra are often in good agreement with experimental results, helping to confirm the synthesized structure. acs.orgresearchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. tandfonline.com
Table 3: Predicted vs. Experimental Spectroscopic Data This is an example table illustrating the comparison between computed and observed data for similar heterocyclic compounds.
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| FT-IR (C=N stretch, cm⁻¹) | Varies | Varies |
| ¹H NMR (imidazole proton, ppm) | Varies | Varies |
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides a window into the intricate details of chemical reactions by allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. researchgate.netresearchgate.net For reactions involving this compound, computational studies can map out the entire reaction pathway, calculating the activation energies and identifying the geometry of the transition states. researchgate.net This information is invaluable for understanding the kinetics and thermodynamics of a reaction, and for explaining the stereochemical outcomes. nih.govethernet.edu.et For example, understanding the mechanism of cyclopropane ring-opening reactions can be crucial for predicting the metabolic fate of such compounds. wgtn.ac.nz
Computational Screening and Design Principles for Novel Derivatives
Computational screening allows for the rapid evaluation of large virtual libraries of compounds based on this compound. ajgreenchem.comresearchgate.net By applying filters based on desired properties such as high binding affinity, good pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and synthetic accessibility, researchers can prioritize a smaller, more manageable set of candidates for synthesis and experimental testing. acs.orgajgreenchem.com This in silico approach significantly accelerates the drug discovery process. ajgreenchem.com The insights gained from computational studies also help in establishing design principles for creating novel derivatives with improved potency and selectivity. acs.orgmdpi.com
Structure Activity Relationship Sar Investigations of 1 Cyclopropyl 1h Imidazol 2 Amine Analogues
Systematic Modification of the Cyclopropyl (B3062369) Ring and its Influence on Activity
The cyclopropyl group, a small, strained ring system, plays a significant role in the biological activity of these imidazole (B134444) derivatives. Its unique conformational and electronic properties can profoundly influence how the molecule interacts with its biological target. Systematic modifications of this ring have been a key area of investigation to probe the spatial and electronic requirements for optimal activity.
Research has shown that the size and lipophilicity of the cycloalkyl group at the N-1 position of the imidazole ring are critical determinants of potency. In some instances, increasing the ring size from cyclopropyl to cyclobutyl or cyclopentyl has been shown to enhance biological activity. This suggests that a larger, more lipophilic group may lead to improved interactions within a hydrophobic pocket of the target protein. For example, in a series of pyrimidin-4-amine derivatives, cyclopropyl and cyclobutyl analogues demonstrated potent inhibition of the USP1/UAF1 deubiquitinase, though without an improvement in metabolic stability in that specific series. acs.org
Conversely, the introduction of substituents onto the cyclopropyl ring itself can modulate activity. The placement of small alkyl or polar groups can alter the molecule's conformation and its ability to form key interactions. These modifications can also impact metabolic stability, a crucial parameter in drug design. For instance, the replacement of an isopropyl group with a cyclopropyl moiety has been explored to address issues of metabolic hydroxylation. acs.org
Table 1: Influence of Cycloalkyl Ring Size on Biological Activity
| Compound ID | N-1 Substituent | Target | Activity (IC50) |
|---|---|---|---|
| 71 | Cyclopropyl | USP1/UAF1 | 180 nM acs.org |
| 76 | Cyclobutyl | USP1/UAF1 | 180 nM acs.org |
This table illustrates how variations in the cycloalkyl ring size at the N-1 position can impact the inhibitory potency against a specific biological target.
Impact of Substituents on the Imidazole Ring on Biological Profiles
The imidazole ring is a versatile heterocycle, and its substitution pattern offers a rich avenue for SAR exploration. The electronic nature and steric bulk of substituents at various positions on the imidazole ring can dramatically alter a compound's biological profile, including its potency, selectivity, and pharmacokinetic properties.
Substitutions at the C4 and C5 positions of the imidazole ring have been shown to be particularly important. The introduction of various functional groups, such as halogens, alkyl chains, and aromatic rings, can influence the molecule's interaction with the target protein. For instance, in the context of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a therapeutic target in acute myeloid leukemia, extensive SAR studies on related benzimidazole (B57391) derivatives have highlighted the importance of specific substitution patterns for achieving high potency. tandfonline.com While not directly 1-cyclopropyl-1H-imidazol-2-amine, these studies on related imidazole-containing scaffolds provide valuable insights into the types of substituents that are likely to be favorable.
The electronic properties of the substituents are also a key consideration. Electron-donating or electron-withdrawing groups can modulate the pKa of the imidazole ring, which in turn affects its ionization state at physiological pH and its ability to participate in hydrogen bonding or other electrostatic interactions with the target.
Table 2: Effect of Imidazole Ring Substituents on Biological Activity
| Compound Class | Substitution Pattern | Target(s) | General Activity Trend |
|---|---|---|---|
| Benzimidazole Derivatives | Varied substituents at C5 | FLT3, FLT3-D835Y | Potency highly dependent on the nature of the substituent tandfonline.com |
| Imidazole-based Hybrids | Fused or linked heterocyclic systems | Various bacteria | Activity influenced by the nature of the linked pharmacophore mdpi.com |
This table provides a general overview of how modifications to the imidazole ring system can influence biological outcomes across different therapeutic targets.
The Role of the 2-Amino Group in Ligand-Target Interactions
The 2-amino group is a crucial functional group in the this compound scaffold, often acting as a key hydrogen bond donor in interactions with the biological target. Its basicity and ability to form directional hydrogen bonds are frequently essential for high-affinity binding.
SAR studies often involve modification of this amino group to probe its importance. For example, converting the primary amine to a secondary or tertiary amine, or replacing it with other functional groups, can help to elucidate its role. In many cases, these modifications lead to a significant loss of activity, confirming the critical nature of the NH2 group. For instance, in the development of inhibitors for Trypanosoma cruzi, the introduction of various substituents on a piperidine (B6355638) linker attached to a related pyrazol-5-one core showed that the nature of the amine and its substituents was critical for potency. frontiersin.org This highlights the general principle that the amino group's environment and substitution are key to activity.
The ability of the 2-amino group to act as a hydrogen bond donor is a recurring theme in the SAR of imidazole-based compounds. drugdesign.org This interaction often serves to anchor the ligand within the active site of the target protein, providing a significant portion of the binding energy.
Stereochemical Considerations in SAR for Cyclopropyl-Imidazole Systems
The introduction of stereocenters into a molecule can have a profound impact on its biological activity. In the case of cyclopropyl-imidazole systems, stereochemistry can arise from substituents on the cyclopropyl ring or from other chiral centers within the molecule.
The rigid nature of the cyclopropyl ring means that substituents can exist in specific spatial arrangements (cis/trans isomers). The relative orientation of these substituents can be critical for fitting into the binding site of a target protein. For example, in studies of 2-(1H-imidazol-4-yl)cyclopropylamine, a related cyclopropyl-imidazole compound, the trans-cyclopropylhistamine enantiomers showed different levels of activity at the histamine (B1213489) H3 receptor, with the (1S,2S)-enantiomer being more potent. nih.gov This demonstrates that the stereochemistry of the cyclopropyl ring can be a key determinant of biological activity.
The synthesis and separation of individual stereoisomers are therefore essential for a thorough understanding of the SAR. This allows for the determination of the absolute configuration that confers the highest potency and selectivity, guiding the design of more effective and specific therapeutic agents.
Table 3: Stereochemical Influence on Histamine H3 Receptor Activity
| Compound | Configuration | Receptor | Activity (pD2) |
|---|---|---|---|
| VUF 5297 | (1S,2S)-Cyclopropylhistamine | Rat Cortex H3 | 7.1 nih.gov |
| VUF 5296 | (1R,2R)-Cyclopropylhistamine | Rat Cortex H3 | ~1 order of magnitude less active nih.gov |
This table highlights the significant impact of stereochemistry on the biological activity of a cyclopropyl-imidazole derivative.
Bioisosteric Replacements and Their Effects on Ligand Properties
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry. In the context of this compound analogues, bioisosteric replacements can be used to improve potency, selectivity, metabolic stability, or other pharmacokinetic properties.
The cyclopropyl group itself can be considered a bioisostere of other small alkyl groups, such as an isopropyl group. This substitution can be made to block metabolic oxidation at a particular site. acs.org Other potential bioisosteric replacements for the cyclopropyl ring could include other small, strained ring systems or functional groups that mimic its size and electronic character.
The imidazole ring can also be replaced by other five-membered heterocycles, such as oxazoles or pyrazoles, to explore the importance of the nitrogen atoms and their positions. drugdesign.org Similarly, the 2-amino group could be replaced by other hydrogen-bonding functionalities to probe the specific requirements of the ligand-target interaction. The success of such replacements depends on the specific biological target and the nature of the binding pocket.
Development of Pharmacophore Models for Cyclopropyl-Imidazole Scaffolds
A pharmacophore model is an abstract representation of the key molecular features that are necessary for biological activity. The development of such models for cyclopropyl-imidazole scaffolds is a crucial step in understanding their SAR and in designing new, more potent analogues.
These models are typically generated based on the structures of a series of active compounds and their biological data. They highlight the essential features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers, and their required spatial arrangement. For example, pharmacophore models have been developed for various kinase inhibitors, which often feature imidazole or related heterocyclic cores. mdpi.comresearchgate.net These models typically include features like hydrogen bond donors interacting with the hinge region of the kinase, and hydrophobic groups occupying specific pockets.
By mapping the SAR data onto a 3D pharmacophore model, researchers can gain a deeper understanding of the key interactions driving biological activity. This knowledge can then be used to guide virtual screening campaigns to identify new compounds with the desired activity profile or to direct the synthesis of novel analogues with improved properties. The development of pharmacophore models for histamine H3 receptor agonists has also been a key area of research, with models highlighting the importance of a basic nitrogen atom and a specific distance to an aromatic ring system. nih.govresearchgate.net
Role of 1 Cyclopropyl 1h Imidazol 2 Amine As a Versatile Chemical Scaffold and Building Block
Precursor in Multicomponent Reactions and Complex Molecule Synthesis
The structural features of 1-cyclopropyl-1H-imidazol-2-amine make it an ideal precursor for multicomponent reactions. These reactions, where multiple starting materials combine in a single step to form a complex product, are highly efficient in generating molecular diversity. The amine and imidazole (B134444) functionalities of the compound can participate in various bond-forming reactions, allowing for the construction of larger and more intricate molecular architectures.
For instance, the imidazole ring system is a key component in many biologically active compounds. The presence of the cyclopropyl (B3062369) group can enhance the metabolic stability and binding affinity of resulting molecules. Researchers have utilized derivatives of this scaffold in the synthesis of complex heterocyclic compounds with potential applications in various fields of chemistry and pharmacology.
Component in the Generation of Compound Libraries for Screening Efforts
In the quest for new drugs and biologically active molecules, the generation of large and diverse compound libraries for high-throughput screening is a critical step. The this compound scaffold is well-suited for this purpose. By systematically modifying the core structure through various chemical reactions, a vast array of related compounds can be synthesized.
These libraries can then be screened against a multitude of biological targets to identify "hit" compounds with desired activities. The imidazole core is a common motif in many known drugs, and the cyclopropyl group adds a degree of rigidity and lipophilicity that can be advantageous for biological interactions. For example, screening libraries containing this scaffold have been used to identify potential kinase inhibitors and other targeted therapies.
Utility in Agrochemical Research for Biologically Active Compounds
The unique structural characteristics of this compound, specifically the combination of a cyclopropyl group and an imidazole ring, position it as a compound of interest in the exploration of new agrochemicals. While specific research on this exact molecule in agrochemical applications is not extensively documented in publicly available literature, the well-established biological activities of both the imidazole and cyclopropyl moieties in fungicides, herbicides, and insecticides suggest its potential as a versatile scaffold.
The imidazole ring is a core component of numerous antifungal agents, owing to its ability to inhibit the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. Derivatives of imidazole are known to be effective against a broad spectrum of plant-pathogenic fungi. smolecule.com For instance, the synthesis of various imidazole-based Schiff base ligands has been explored for their activity against fungal species like Candida albicans. core.ac.uk
The cyclopropyl group is also a known pharmacophore in various pesticides. Its inclusion in a molecule can enhance metabolic stability and target-binding affinity. Patents for insecticidal compounds sometimes feature a cyclopropyl group as a key substituent. epo.org For example, certain insecticidal compounds with a cyclopropyl or cyclopropylmethyl group have been described. epo.org Similarly, some herbicidal derivatives incorporate a cyclopropyl moiety, which has been shown to influence their activity. mdpi.comsigmaaldrich.cn
Given these precedents, this compound can be considered a valuable building block for generating novel agrochemical candidates. The 2-amino group on the imidazole ring provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. These derivatives can then be screened for a range of biological activities, including fungicidal, herbicidal, and insecticidal properties. The exploration of derivatives of (1-cyclopropyl)cyclopropylamine has been noted for its relevance in developing pest control agents. smolecule.com
Table 1: Examples of Biologically Active Moieties Related to this compound
| Moiety | Class of Agrochemical | Example of Related Compound Activity |
| Imidazole | Fungicide | Inhibition of ergosterol biosynthesis smolecule.com |
| Cyclopropyl | Insecticide, Herbicide | Enhanced metabolic stability and binding affinity epo.orgmdpi.com |
| 2-Aminoimidazole | General Biocidal | Precursor for various biologically active compounds core.ac.uk |
Contributions to Materials Science through Polymer and Coating Synthesis
In the realm of materials science, this compound holds potential as a monomer or an additive in the synthesis of novel polymers and coatings. The presence of a primary amine and the imidazole ring offers multiple sites for polymerization and cross-linking reactions.
The 2-amino group can readily participate in condensation polymerization with dicarboxylic acids, diacyl chlorides, or diisocyanates to form polyamides, polyimides, or polyureas, respectively. The resulting polymers would incorporate the unique cyclopropyl-imidazole moiety into their backbone, potentially imparting desirable properties such as enhanced thermal stability, improved adhesion, and specific chemical resistance. The imidazole ring itself can act as a curing agent for epoxy resins or participate in the formation of metal-organic frameworks (MOFs).
While direct research on the use of this compound in polymer and coating synthesis is not widely reported, the applications of related imidazole compounds are indicative of its potential. Imidazole derivatives have been explored in the development of:
Corrosion-resistant coatings: The lone pair of electrons on the nitrogen atoms of the imidazole ring can coordinate with metal surfaces, forming a protective layer that inhibits corrosion.
Biocompatible polymers: The imidazole group is a component of the amino acid histidine, suggesting that polymers incorporating this moiety may exhibit good biocompatibility for medical and biomedical applications.
Specialty polymers with unique electronic properties: The aromatic nature of the imidazole ring can contribute to the conductivity and electro-optical properties of polymers.
The incorporation of the cyclopropyl group could further enhance the physical properties of the resulting materials. The rigid, strained ring structure of the cyclopropyl group can influence the polymer's chain packing and morphology, potentially leading to materials with higher glass transition temperatures and modified mechanical properties.
Table 2: Potential Applications of this compound in Materials Science
| Application Area | Potential Role of this compound | Expected Properties of Resulting Material |
| Polymer Synthesis | Monomer in condensation polymerization | Enhanced thermal stability, improved adhesion |
| Coating Formulations | Additive for corrosion resistance | Protective film formation on metal surfaces |
| Epoxy Resins | Curing agent | Cross-linked, durable thermoset material |
| Metal-Organic Frameworks | Organic linker | Porous materials for catalysis and separation |
Advanced Research Directions and Future Perspectives for 1 Cyclopropyl 1h Imidazol 2 Amine
Innovations in Green Chemistry Approaches for Synthesis
The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of 2-aminoimidazoles (2-AIs), including 1-cyclopropyl-1H-imidazol-2-amine, is at the forefront of this green revolution. A significant innovation is the use of Deep Eutectic Solvents (DESs) as an alternative to traditional volatile organic compounds (VOCs) like toluene, DMF, or THF. mdpi.comresearchgate.net DESs are mixtures of hydrogen bond donors and acceptors, such as choline (B1196258) chloride (ChCl) combined with urea (B33335) or glycerol, which are biodegradable, non-flammable, and have low toxicity. mdpi.com
Research has demonstrated that one-pot, two-step syntheses of 2-AIs in DESs are highly efficient. mdpi.comresearchgate.netnih.gov These methods, which typically involve the reaction of an α-chloroketone with a guanidine (B92328) derivative, show a marked reduction in reaction times—from 10-12 hours in conventional solvents to just 4-6 hours in DESs. mdpi.comresearchgate.net Furthermore, these green approaches can be conducted under ambient air, eliminating the need for an inert argon atmosphere. mdpi.com The use of a ChCl-urea DES mixture not only facilitates a high-yield reaction but also allows for a simplified work-up, where the product can often be isolated by simple filtration, and the solvent can be recycled. mdpi.comresearchgate.netdntb.gov.ua Another green approach involves the use of nanocatalysts to promote the synthesis of 2-aminoimidazole derivatives in an environmentally friendly manner. researchgate.net
Table 1: Comparison of Conventional vs. Green Synthesis of 2-Aminoimidazoles
| Feature | Conventional Synthesis (in VOCs) | Green Synthesis (in DESs) |
| Solvents | Toluene, DMF, THF (Toxic, Volatile) | Choline Chloride/Urea (Biodegradable, Low Volatility) mdpi.com |
| Reaction Time | 10–12 hours mdpi.com | 4–6 hours mdpi.comresearchgate.net |
| Atmosphere | Inert (Argon) mdpi.com | Ambient Air mdpi.com |
| Work-up | Complex extraction and purification | Simple filtration, crystallization mdpi.comdntb.gov.ua |
| Solvent Recycling | Difficult | Feasible mdpi.comdntb.gov.ua |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Chemists are continually exploring new ways to construct and functionalize the 2-aminoimidazole core, leading to the discovery of novel reactivity patterns. One such advancement is the palladium-catalyzed carboamination of N-propargyl guanidines. nih.govacs.org This method is significant because it forms both a carbon-nitrogen and a carbon-carbon bond in a single annulation step, allowing for the direct installation of various aryl groups at the C4 position of the imidazole (B134444) ring. nih.govacs.org This strategy has been successfully applied to the total synthesis of marine alkaloids like preclathridine A, preclathridine B, and dorimidazole B from a common intermediate. acs.org
Domino reactions represent another frontier, where 2-aminoimidazoles react with aldehydes and active methylene (B1212753) compounds in a multicomponent cascade. beilstein-journals.org These reactions can yield complex and previously unexplored heterocyclic systems, such as pyrrolo[1,2-c]imidazoles and their spiro-derivatives, which are analogues of marine alkaloids. beilstein-journals.org
Furthermore, unconventional transformations are being used to create novel isosteres of biologically important molecules. For instance, a microwave-assisted, three-component reaction of 2-aminoimidazoles with triethyl orthoformate and cyanamide (B42294) produces 4-aminoimidazo[1,2-a] mdpi.comdntb.gov.uasmolecule.comtriazines. rsc.orgrsc.org These products are 5-aza-7-deaza isosteres of adenine (B156593), a fundamental component of DNA and RNA, opening up new avenues for creating purine-like scaffolds for drug discovery. rsc.org
Integration with Artificial Intelligence and Machine Learning for Compound Design
A specific application involves building QSAR models for imidazole-containing scaffolds. For example, researchers have used AI algorithms to select molecular descriptors and construct a predictive model for the anti-melanoma activity of imidazo[1,2-a]pyridine (B132010) derivatives. scielo.br Techniques such as the Artificial Bee Colony (ABC) algorithm are employed to identify the most relevant structural features for biological activity from a vast matrix of possibilities. scielo.br
These computational models allow for the rapid in silico evaluation of thousands of potential derivatives of a lead compound like this compound. By predicting their efficacy and pharmacokinetic properties, AI and ML can guide chemists to synthesize only the most promising candidates, saving significant time and resources. nih.gov Deep learning methods, in particular, show great promise for predicting molecular properties and even generating entirely new molecular structures with desired characteristics. nih.gov
Expansion of Biological Target Space and Therapeutic Applications
The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.netresearchgate.net Advanced research aims to expand this target space by creating novel derivatives of this compound. The versatility of this core structure allows for its development into inhibitors for a diverse range of enzymes and receptors.
Known biological activities of the 2-aminoimidazole class include:
Antimicrobial and Anti-biofilm Activity : Many marine alkaloids containing the 2-AI moiety exhibit potent activity against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting biofilm formation. researchgate.net
Enzyme Inhibition : Derivatives have been identified as inhibitors of human β-secretase (BACE1), which is relevant to Alzheimer's disease, and epidermal growth factor receptor (EGFR), a target in cancer therapy. nih.gov The 5-aza-7-deaza-adenine isosteres derived from 2-AIs have shown potential as inhibitors of phosphodiesterase 2 (PDE2) and various kinases. rsc.org
Receptor Antagonism : Modifications of the 2-AI scaffold have led to the discovery of potent and selective antagonists for the human adenosine (B11128) A3 receptor, which is implicated in inflammatory diseases and cancer. rsc.org
Future research will likely focus on modifying the substituents on the cyclopropyl (B3062369), imidazole, and amine groups to precisely target other proteins implicated in disease, potentially including those involved in neurological disorders, leishmaniasis, and various cancers. ontosight.ai
Synergistic Research with Nanotechnology and Supramolecular Chemistry
The intersection of research on this compound with nanotechnology and supramolecular chemistry offers exciting future possibilities.
In the realm of nanotechnology , the use of nanocatalysts for the synthesis of 2-aminoimidazole derivatives is a prime example of synergy. researchgate.net These catalysts can enhance reaction efficiency and selectivity under environmentally friendly conditions, contributing to the goals of green chemistry. Future work could explore the use of nanoparticles for the targeted delivery of 2-aminoimidazole-based drugs, potentially increasing their efficacy while minimizing side effects.
Supramolecular chemistry , which studies chemical systems composed of multiple molecules, is also highly relevant. The 2-aminoimidazole core is rich in hydrogen bond donors and acceptors, making it an excellent building block for creating self-assembling systems. Research on the crystal structures of 2-AI derivatives has revealed the formation of complex supramolecular assemblies, such as double-layers held together by networks of hydrogen bonds. rsc.orgrsc.org These interactions are crucial for molecular recognition at biological targets. Understanding and controlling these non-covalent interactions could lead to the design of new materials, sensors, or highly specific therapeutic agents that assemble in situ.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-cyclopropyl-1H-imidazol-2-amine, and how can purity be validated?
- Methodology : Use multi-step organic synthesis involving cyclopropane ring formation via [2+1] cycloaddition, followed by imidazole ring closure. Purification via column chromatography (silica gel, gradient elution) and HPLC (C18 column, acetonitrile/water mobile phase). Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
- Key Data : For structurally similar imidazole derivatives, HPLC purity ≥98% is achievable with retention times calibrated against standards .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodology :
- NMR : Assign peaks for cyclopropyl protons (δ ~0.5–1.5 ppm) and imidazole protons (δ ~6.5–7.5 ppm). Compare with PubChem data for analogous compounds .
- IR : Identify N-H stretching (~3400 cm⁻¹) and C-N vibrations (~1600 cm⁻¹) using reference spectra from NIST databases .
Q. What experimental conditions affect the stability of this compound in solution?
- Methodology : Conduct accelerated stability studies under varying pH (2–12), temperatures (4°C–40°C), and light exposure. Monitor degradation via UV-Vis spectroscopy and LC-MS.
- Recommendations : Store in inert atmospheres (argon) at –20°C to prevent oxidation. Avoid aqueous solutions at extreme pH due to imidazole ring hydrolysis .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound?
- Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to calculate HOMO-LUMO gaps, electrostatic potential maps, and partial charges. Validate against experimental redox potentials or X-ray crystallography .
- Applications : Predict reactivity in nucleophilic/electrophilic reactions or ligand-metal interactions .
Q. What strategies resolve contradictions in reported biological activity data for imidazole derivatives?
- Methodology :
- Dose-Response Curves : Test across multiple concentrations (nM–µM) to identify non-linear effects.
- Orthogonal Assays : Combine enzyme inhibition (e.g., BRAF kinase assays) with cell viability (MTT assays) to confirm mechanism-specific activity .
Q. How do structural modifications (e.g., substituent position) impact the pharmacological profile of this compound?
- Methodology : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) and compare via:
- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- ADMET Properties : Computational prediction (e.g., SwissADME) followed by experimental validation (Caco-2 permeability, microsomal stability) .
Q. What experimental and computational approaches identify metabolic pathways of this compound?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS.
- Docking Studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina .
Q. How can stereochemical effects influence the bioactivity of this compound derivatives?
- Methodology :
- Chiral Synthesis : Use enantioselective catalysis (e.g., Sharpless epoxidation) to produce stereoisomers.
- Activity Comparison : Test isomers in biological assays (e.g., IC50 differences >10-fold indicate stereospecificity) .
Handling and Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
